molecular formula C7H14N2O4 B556902 2,2-Diaminoheptanedioic acid CAS No. 2577-62-0

2,2-Diaminoheptanedioic acid

Cat. No. B556902
CAS RN: 2577-62-0
M. Wt: 190.2 g/mol
InChI Key: HAWJUUUDZFZUKG-UHFFFAOYSA-N
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Description

“2,2-Diaminoheptanedioic acid”, also known as “2,6-Diaminopimelic acid”, is a chemical compound with the molecular formula C7H14N2O4 . It is produced in bacteria and is a component of the cell wall. It is also synthesized by higher plants . This compound is essential for microbial metabolism and is a potential marker for quantification of microbial proteins .


Synthesis Analysis

The synthesis of “2,2-Diaminoheptanedioic acid” has been realized via pure enzyme catalysis from lysine hydroxylation and decarboxylation . An efficient, green, and sustainable biosynthetic method on an industrial scale has been developed for its production . This approach involves a two-stage hydroxylation and decarboxylation process using engineered E. coli BL21 (DE3) cell catalysis .


Molecular Structure Analysis

The molecular structure of “2,2-Diaminoheptanedioic acid” contains a total of 26 bonds. There are 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 2 primary amines (aliphatic), and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

“2,2-Diaminoheptanedioic acid” has a molecular weight of 190.20 . It is a white to off-white powder . The melting point is approximately 295 °C .

Scientific Research Applications

2,2-Diaminoheptanedioic Acid: A Comprehensive Analysis of Scientific Research Applications

Microbial Metabolism Marker: 2,2-Diaminoheptanedioic acid, also known as 2,6-Diaminopimelic acid, plays a crucial role in microbial metabolism. It serves as a potential marker for the quantification of microbial proteins, which is essential for understanding microbial growth and activity in various environments. This compound is majorly quantified using gradient high-performance liquid chromatography (HPLC), providing a sensitive and reliable method for microbial protein analysis .

Synthesis of Tripeptides: This compound is utilized as a building block in the synthesis of tripeptides. Tripeptides are small molecules composed of three amino acids linked by peptide bonds and have various applications in biochemical research, including the study of protein structure and function .

Derivatives Formation: 2,2-Diaminoheptanedioic acid is also involved in the synthesis of γ-glutamyldiaminopimelic acid derivatives. These derivatives have potential applications in the development of novel antibiotics, as they mimic the structure of peptides that are essential for bacterial cell wall synthesis .

Enzymatic Pathway Studies: A variant of the diaminopimelic acid (DAP) pathway involves the enzyme diaminopimelate aminotransferase (DapL), which catalyzes the direct conversion of tetrahydrodipicolinate (THDPA) to ll-DAP. Studying this pathway can provide insights into amino acid synthesis and its regulation in microorganisms .

Safety and Hazards

“2,2-Diaminoheptanedioic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While the future directions of “2,2-Diaminoheptanedioic acid” are not explicitly mentioned in the search results, it’s worth noting that controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery . This could potentially involve the use of “2,2-Diaminoheptanedioic acid” in the future.

Mechanism of Action

Target of Action

The primary targets of 2,2-Diaminoheptanedioic acid, also known as 2,6-Diaminopimelic Acid, are the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase in Escherichia coli (strain K12) and Meso-diaminopimelate D-dehydrogenase in Corynebacterium glutamicum . These enzymes play crucial roles in the biosynthesis of bacterial cell-wall peptidoglycan .

Mode of Action

2,2-Diaminoheptanedioic acid interacts with its targets by being incorporated into the bacterial cell wall. Specifically, it catalyzes the addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) in the biosynthesis of bacterial cell-wall peptidoglycan .

Biochemical Pathways

The compound is involved in the diaminopimelic acid (DAP) pathway, which is used for lysine biosynthesis in certain bacteria . This pathway uses diaminopimelate aminotransferase (DapL) to catalyze the direct conversion of tetrahydrodipicolinate (THDPA) to LL-DAP .

Result of Action

The incorporation of 2,2-Diaminoheptanedioic acid into the bacterial cell wall results in the formation of a stable cell wall structure. This is crucial for the survival and growth of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-Diaminoheptanedioic acid. For instance, it is widely present in almost all true bacteria (not found in archaea), with its content accounting for 0.02-0.2% of the total cell dry weight . It exists in soluble components and cell wall components within the cell

properties

IUPAC Name

2,2-diaminoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c8-7(9,6(12)13)4-2-1-3-5(10)11/h1-4,8-9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWJUUUDZFZUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)(N)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598484
Record name 2,2-Diaminoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diaminoheptanedioic acid

CAS RN

2577-62-0
Record name 2,2-Diaminoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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